3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
3-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidinyl group substituted by a 4-bromothiophene-2-carbonyl moiety. The bromine atom introduces halogen bonding capabilities, while the piperidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S2/c16-9-7-12(24-8-9)14(21)19-4-1-10(2-5-19)20-15(22)13-11(17-18-20)3-6-23-13/h3,6-8,10H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDPIGYVMOUSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[3,2-d][1,2,3]triazin core : This heterocyclic structure is known for its diverse biological activities.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Bromothiophene moiety : Enhances lipophilicity and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 396.26 g/mol.
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or phosphodiesterases, which are crucial in cell signaling processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic avenues for conditions like depression or anxiety.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant anticancer properties. For example:
- Case Study : A derivative demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria showed moderate inhibitory effects, indicating potential as an antibiotic agent .
Structure-Activity Relationship (SAR)
The incorporation of the bromothiophene and piperidine groups appears to enhance the biological activity of the thieno[3,2-d][1,2,3]triazin scaffold. Research has shown that modifications on these moieties can significantly alter the pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased lipophilicity and receptor binding affinity |
| Piperidine ring size | Altered enzyme inhibition potency |
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazine compounds, including those similar to 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that showed promising activity against bacteria and fungi, suggesting that modifications to the triazine structure could enhance antimicrobial efficacy .
Anticancer Properties
Compounds containing triazine rings have been investigated for their anticancer potential. For instance, studies on structurally related triazine derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and tubulin polymerization inhibition . The specific interactions of the thieno[3,2-d][1,2,3]triazin framework with cellular targets may provide a pathway for developing new anticancer agents.
Materials Science
Synthesis of Novel Materials
The unique structure of 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one makes it a valuable precursor for synthesizing advanced materials. Its ability to act as a building block in organic synthesis allows for the creation of complex molecular architectures that can be utilized in electronic devices or as sensors .
Polymer Chemistry
In polymer science, compounds like this triazine derivative can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The bromothiophene moiety can also impart electronic properties beneficial for applications in organic electronics .
Biological Research
Biochemical Probes
The compound's structure suggests potential use as a biochemical probe to study enzyme activities and biological pathways. Its ability to interact with specific molecular targets could facilitate research into metabolic processes and disease mechanisms . This application is particularly relevant in drug discovery where understanding target interactions is crucial.
- Antimicrobial Study : A recent investigation synthesized various triazole derivatives showing significant antimicrobial activity against common pathogens. The structural similarities with thieno[3,2-d][1,2,3]triazin derivatives suggest that further exploration could yield new effective treatments .
- Cancer Research Application : In vitro studies on triazine derivatives demonstrated their capability to inhibit cancer cell growth by triggering programmed cell death mechanisms. This highlights the potential of 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one in cancer therapeutics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromothiophene Moiety
The 4-bromothiophene group undergoes nucleophilic aromatic substitution (NAS) under mild conditions. For example:
These reactions retain the thieno-triazin core while modifying the bromothiophene component, enabling structure-activity relationship (SAR) studies .
Triazin Ring Functionalization
The thieno[3,2-d] triazin-4(3H)-one core participates in ring-opening and substitution reactions:
Acid/Base-Mediated Hydrolysis
| Conditions | Reagents | Products |
|---|---|---|
| 6M HCl, reflux | H₂O | Thieno-triazin-4-ol derivative |
| NaOH (1M), 80°C | - | 3-carboxylic acid analog |
Hydrolysis products retain antimicrobial activity in vitro, as demonstrated in related thieno-triazin systems.
Electrophilic Substitution
| Reaction Type | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of triazin |
| Halogenation | NBS, AIBN, CCl₄ | C-6 of triazin |
Electrophilic attacks favor the electron-deficient triazin ring, with regioselectivity confirmed via X-ray crystallography .
Piperidine Ring Modifications
The piperidine ring undergoes alkylation and acylation reactions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C | Benzyl chloride | N-Benzyl-piperidinyl derivative |
| Acylation | EDCl, HOBt, CH₂Cl₂ | Acetic anhydride | N-Acetyl-piperidinyl analog |
These modifications enhance solubility and bioavailability in preclinical models .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
| Reaction Type | Catalysts | Partners | Yields |
|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | 72–85% |
| Stille | Pd(PPh₃)₄, LiCl | Vinyltin reagents | 68–78% |
Cross-coupling strategies enable late-stage diversification of the thiophene or triazin subunits .
Cycloaddition and Cyclization
The triazin ring engages in [3+2] cycloadditions with azides:
| Conditions | Reagents | Products |
|---|---|---|
| CuSO₄, sodium ascorbate | Benzyl azide | Triazolo-thieno-triazin hybrid |
Additionally, intramolecular cyclization using EDCl generates fused tricyclic systems (e.g., thienodiazepines) with antitumor potential .
Redox Reactions
The thiophene and triazin subunits exhibit redox activity:
| Reaction Type | Conditions | Outcomes |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Thiophene S-oxide derivative |
| Reduction | H₂, Pd/C, EtOH | Dihydro-thieno-triazin |
Oxidation products show enhanced electrophilicity, while reduced analogs display improved metabolic stability.
Key Stability Considerations
-
pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Stable up to 200°C under inert atmospheres.
Comparison with Similar Compounds
Table 2: Predicted Physicochemical Properties
Key Observations:
- Piperidine and triazinone moieties contribute to moderate bioavailability, similar to Compound 15 .
Table 3: Reported Bioactivities of Related Compounds
Key Observations:
Q & A
Q. What are the optimal synthetic routes for 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, and how can intermediates be characterized?
Methodological Answer :
- Synthesis Optimization : Start with the preparation of the piperidin-4-yl-thienotriazinone core via cyclocondensation of ethyl 2-azido-3-thiophenecarboxylate derivatives with appropriate amines (e.g., 4-bromothiophene-2-carbonyl piperidine). Use anhydrous solvents (e.g., DCM) under reflux conditions, followed by purification via column chromatography (silica gel, gradient elution) .
- Intermediate Characterization : Confirm intermediates using /-NMR for structural verification and LC-MS for purity (>95%). Monitor reaction progress via TLC (silica GF254 plates) .
Q. What safety protocols are critical during the synthesis and handling of this compound?
Methodological Answer :
- Hazard Mitigation : Follow H290 (corrosive), H301 (toxic if swallowed), and H315 (skin irritation) protocols. Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid contact with moisture to prevent decomposition .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store in airtight containers under inert gas (argon) to avoid degradation .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Methodological Answer :
- Scaffold Modification : Replace the 4-bromothiophene moiety with other heterocycles (e.g., chlorophenyl, methoxybenzyl) to assess electronic effects. Use Suzuki coupling for aryl substitutions or reductive amination for piperidine modifications .
- SAR Validation : Test analogs in bioassays (e.g., kinase inhibition) and correlate substituent effects with activity using multivariate regression .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to kinase targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2, EGFR). Optimize force fields (AMBER/CHARMM) for ligand flexibility and solvation effects .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., IC values) using standardized protocols (e.g., ATP concentration in kinase assays). Control for batch-to-batch purity variations via HPLC (>99%) .
- Meta-Analysis : Apply funnel plots to detect publication bias or outlier studies. Replicate conflicting results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer :
- Environmental Simulation : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems. Monitor metabolites via HRMS and QSAR models to predict ecotoxicity (e.g., ECOSAR) .
- Tiered Risk Assessment : Combine abiotic degradation studies (hydrolysis, photolysis) with biotic assays (microbial consortia) to model persistence and bioaccumulation potential .
Q. How can the metabolic stability of this compound be improved for in vivo applications?
Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester, carbamate) at the piperidine nitrogen. Test stability in liver microsomes (human/rat) and plasma .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic hotspots. Modify bromothiophene substituents to reduce CYP-mediated oxidation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer :
- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–7.4) and solvents (DMSO, ethanol, hexane) at 25°C. Validate via nephelometry and correlate with Hansen solubility parameters .
- Crystal Polymorphism Screening : Use XRD to identify polymorphic forms affecting solubility. Compare DSC/TGA profiles to link thermal behavior with solvent interactions .
Theoretical Framework Integration
Q. What conceptual frameworks guide the development of thienotriazinone-based therapeutics?
Methodological Answer :
- Kinase Inhibition Theory : Align with ATP-competitive inhibitor models, emphasizing steric complementarity and π-π stacking with conserved residues (e.g., hinge region) .
- Polypharmacology Hypothesis : Explore off-target effects using chemoproteomics (e.g., affinity pulldown-MS) to map interactions with non-kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
